REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:16][CH2:15][CH2:14][CH:10]([C:11]([NH2:13])=[O:12])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>>[CH2:1]([N:8]1[CH2:16][CH2:15][CH2:14][C@@H:10]([C:11]([NH2:13])=[O:12])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(=O)N)CCC1
|
Name
|
suspension
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
KNK-J915 stain (FERN BP-10739) was inoculated in a medium (glycerol 1.0%, peptone 0.5%, malt extract 0.3%, yeast extract 0.3%, isovaleronitrile 0.1%, pH 7.0)
|
Type
|
CUSTOM
|
Details
|
After completion of the cultivation, the bacterial cells were collected by centrifugal separation
|
Type
|
CUSTOM
|
Details
|
to obtain a 20-fold concentrated bacterial cell suspension
|
Type
|
STIRRING
|
Details
|
the mixture was shaken at 30° C. for 60 hours
|
Duration
|
60 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, solid substance such as bacterial cells
|
Type
|
CUSTOM
|
Details
|
was removed by centrifugal separation from the reaction mixture
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
precipitated crystal
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@H](C(=O)N)CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |